N-(3-acetylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
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Overview
Description
N-(3-acetylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-acetylphenylamine, pyridine-3-carboxylic acid, and quinoline derivatives.
Condensation Reaction: The first step involves the condensation of 3-acetylphenylamine with pyridine-3-carboxylic acid under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a catalyst to form the quinoline ring.
Amidation: Finally, the quinoline derivative is reacted with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while substitution reactions can produce various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
Quinoline-4-carboxamide: A derivative with potential medicinal applications.
Pyridine derivatives: Known for their wide range of chemical and biological properties.
Uniqueness
N-(3-acetylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to the specific combination of functional groups and the resulting properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H17N3O2 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H17N3O2/c1-15(27)16-6-4-8-18(12-16)25-23(28)20-13-22(17-7-5-11-24-14-17)26-21-10-3-2-9-19(20)21/h2-14H,1H3,(H,25,28) |
InChI Key |
LSWMYQXENKCPIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Origin of Product |
United States |
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